An In-depth Technical Guide to the Synthesis and Properties of N-(2,6-Dimethylphenyl)formamide
An In-depth Technical Guide to the Synthesis and Properties of N-(2,6-Dimethylphenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2,6-Dimethylphenyl)formamide, a key synthetic intermediate. It details established and alternative synthetic routes, including detailed experimental protocols. The document also compiles and presents its chemical and physical properties in clearly structured tables, supported by spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Furthermore, this guide outlines the compound's applications, particularly in the synthesis of pharmaceuticals and other bioactive molecules, and includes visualizations of synthetic pathways and reaction mechanisms to aid in comprehension.
Introduction
N-(2,6-Dimethylphenyl)formamide, also known as 2',6'-dimethylformanilide, is an organic compound with the chemical formula C₉H₁₁NO. It is a derivative of formamide and is characterized by a formyl group attached to the nitrogen atom of 2,6-dimethylaniline. This compound serves as a valuable intermediate in organic synthesis, finding applications in the preparation of various target molecules, including pharmaceuticals and other biologically active compounds. Its structural features, particularly the sterically hindered environment around the formamide nitrogen, influence its reactivity and properties. This guide aims to provide a detailed resource for researchers and professionals working with or considering the use of N-(2,6-Dimethylphenyl)formamide in their synthetic endeavors.
Chemical and Physical Properties
The physical and chemical properties of N-(2,6-Dimethylphenyl)formamide are summarized in the tables below. These properties are crucial for its handling, reaction setup, and purification.
Table 1: General and Physical Properties [1]
| Property | Value |
| CAS Number | 607-92-1 |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Appearance | Solid |
| Melting Point | 166-170 °C |
| Boiling Point | 305.5 °C at 760 mmHg |
| Density | 1.075 g/cm³ |
| Refractive Index | 1.572 |
| Solubility | Miscible with many common organic solvents. |
Table 2: Spectral Data
| ¹H NMR (CDCl₃) [2] | ¹³C NMR (DMSO-d₆) [3] | IR (cm⁻¹) [3] | Mass Spectrometry (m/z) [4] |
| δ 8.36-8.38 (m, 1H, CHO) | δ 162.8, 160.6 (rotamers) | ~3250 (N-H stretch) | 149 (M⁺) |
| δ 7.0-7.2 (m, 3H, Ar-H) | δ 146.6, 145.0 (rotamers) | ~3050 (Ar C-H stretch) | 120 ([M-CHO]⁺) |
| δ 2.2-2.3 (s, 6H, CH₃) | δ 135.3, 128.7, 128.1, 126.5, 122.2, 119.0, 116.6 | ~2920 (Alkyl C-H stretch) | 106 ([M-CHO-CH₂]⁺) |
| δ 18.9, 18.3 (rotamers) | ~1660 (C=O stretch) | ||
| ~1580 (N-H bend) | |||
| ~1470 (Ar C=C stretch) |
Synthesis of N-(2,6-Dimethylphenyl)formamide
The synthesis of N-(2,6-Dimethylphenyl)formamide is most commonly achieved through the formylation of 2,6-dimethylaniline. Several methods have been established for this transformation, with the use of formic acid being the most direct approach. Alternative methods employing other formylating agents offer different reaction conditions and may be suitable for specific applications.
Primary Synthetic Route: Formylation with Formic Acid
This method involves the direct reaction of 2,6-dimethylaniline with an excess of formic acid, typically at elevated temperatures. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of 2,6-dimethylaniline attacks the carbonyl carbon of formic acid, followed by the elimination of a water molecule.
Experimental Protocol:
A detailed experimental protocol for this synthesis is as follows:
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In a suitable reaction vessel, combine 2,6-dimethylaniline and an excess of 88% formic acid.
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Heat the mixture to 120 °C in an oil bath and maintain this temperature for 24 hours with continuous stirring.
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Allow the reaction mixture to cool to room temperature.
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Pour the cooled mixture into ice-water with stirring to precipitate the product.
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Collect the solid product by filtration and wash it extensively with water.
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Dry the product in vacuo at 90-95 °C to yield N-(2,6-Dimethylphenyl)formamide.
Alternative Synthetic Route: Vilsmeier-Haack Reaction
An alternative method for the formylation of anilines is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The Vilsmeier reagent is a potent electrophile that reacts with electron-rich aromatic compounds. While this method is more commonly used for the formylation of aromatic rings, it can be adapted for the N-formylation of anilines.
Experimental Protocol (General Procedure): [5][6]
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To a solution of 2,6-dimethylaniline in a suitable solvent such as DMF, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.[5]
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.[5]
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The reaction is then quenched by the addition of a solution of sodium acetate in water.[5]
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The product is extracted with an organic solvent, and the organic layer is washed with brine and dried.[5]
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The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford N-(2,6-Dimethylphenyl)formamide.[5]
Applications in Drug Development and Organic Synthesis
N-(2,6-Dimethylphenyl)formamide is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
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Precursor to Lidocaine Analogs: A significant application of N-(2,6-Dimethylphenyl)formamide is in the synthesis of local anesthetics. While not a direct precursor to lidocaine itself, its structural analog, N-(2,6-dimethylphenyl)acetamide, is a key intermediate. The formamide can be a starting point for the synthesis of various derivatives and analogs of lidocaine.
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Synthesis of Formamidines: N-(2,6-Dimethylphenyl)formamide can be converted to N,N'-bis(2,6-dimethylphenyl)formamidine.[2] Formamidines are a class of compounds with a wide range of biological activities and are used as building blocks in heterocyclic synthesis.
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Intermediate for Bioactive Molecules: The 2,6-dimethylphenyl moiety is present in a number of bioactive molecules. N-(2,6-Dimethylphenyl)formamide can serve as a convenient starting material for the introduction of this group and subsequent elaboration into target compounds with potential anti-inflammatory or antimicrobial properties.
Safety Information
N-(2,6-Dimethylphenyl)formamide is classified as harmful if swallowed.[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-(2,6-Dimethylphenyl)formamide is a synthetically useful compound with well-defined properties. Its preparation is straightforward, with the formylation of 2,6-dimethylaniline with formic acid being a robust and high-yielding method. Alternative synthetic routes provide flexibility in terms of reaction conditions. The compiled physical, chemical, and spectral data in this guide serve as a valuable resource for its identification and use in research and development. Its role as a precursor to various bioactive molecules, including analogs of local anesthetics, underscores its importance in medicinal chemistry and drug discovery. This technical guide provides a solid foundation for scientists and researchers to effectively utilize N-(2,6-Dimethylphenyl)formamide in their synthetic applications.
